

An In-depth Technical Guide to 2-Methoxy-5-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-*m*-toluenesulfonyl chloride

Cat. No.: B1345725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-5-methylbenzenesulfonyl chloride, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its application in the preparation of sulfonamides. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogs to provide a thorough understanding of its characteristics and reactivity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

2-Methoxy-5-methylbenzenesulfonyl chloride is a member of the sulfonyl chloride class of organic compounds, characterized by a sulfonyl chloride functional group attached to a substituted benzene ring.

General Information

Property	Value	Source
IUPAC Name	2-methoxy-5-methylbenzenesulfonyl chloride	-
Synonyms	2-methoxy-5-methylbenzene-1-sulfonyl chloride, 6-Methoxy-m-toluenesulfonyl chloride	[1] [2]
CAS Number	88040-86-2	[1]
Molecular Formula	C ₈ H ₉ ClO ₃ S	[1]
Molecular Weight	220.67 g/mol	[1]

Physicochemical Data

Precise experimental physicochemical data for 2-methoxy-5-methylbenzenesulfonyl chloride is not widely published. The following table includes predicted values and experimental data for the closely related compound, 2-methoxybenzenesulfonyl chloride.

Property	Value (2-methoxy-5-methylbenzenesulfonyl chloride)	Value (2-methoxybenzenesulfonyl chloride)	Source
Melting Point	82-84 °C (Predicted)	50.5-59.5 °C	[3] [4]
Boiling Point	329.61 °C at 760 mmHg (Predicted)	-	[3]
Density	Not Available	Not Available	-
Appearance	Solid (Predicted)	White to pale cream crystals or powder	[2] [4]

Experimental Protocols

Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride

The synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride can be achieved from 2-methoxy-5-methylaniline (also known as p-cresidine methyl ether) via a two-step diazotization and sulfonylation reaction.

Materials:

- 2-Methoxy-5-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sulfur Dioxide (SO_2)
- Glacial Acetic Acid
- Copper(I) Chloride (CuCl)
- Ice
- Water

Procedure:

Step 1: Diazotization of 2-Methoxy-5-methylaniline

- In a suitable reaction vessel, dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.

- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sulfenylation of the Diazonium Salt

- In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.
- Add a catalytic amount of copper(I) chloride to this solution.
- Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.
- Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
- Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
- Collect the precipitated 2-methoxy-5-methylbenzenesulfonyl chloride by vacuum filtration.
- Wash the solid product with cold water and dry it under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

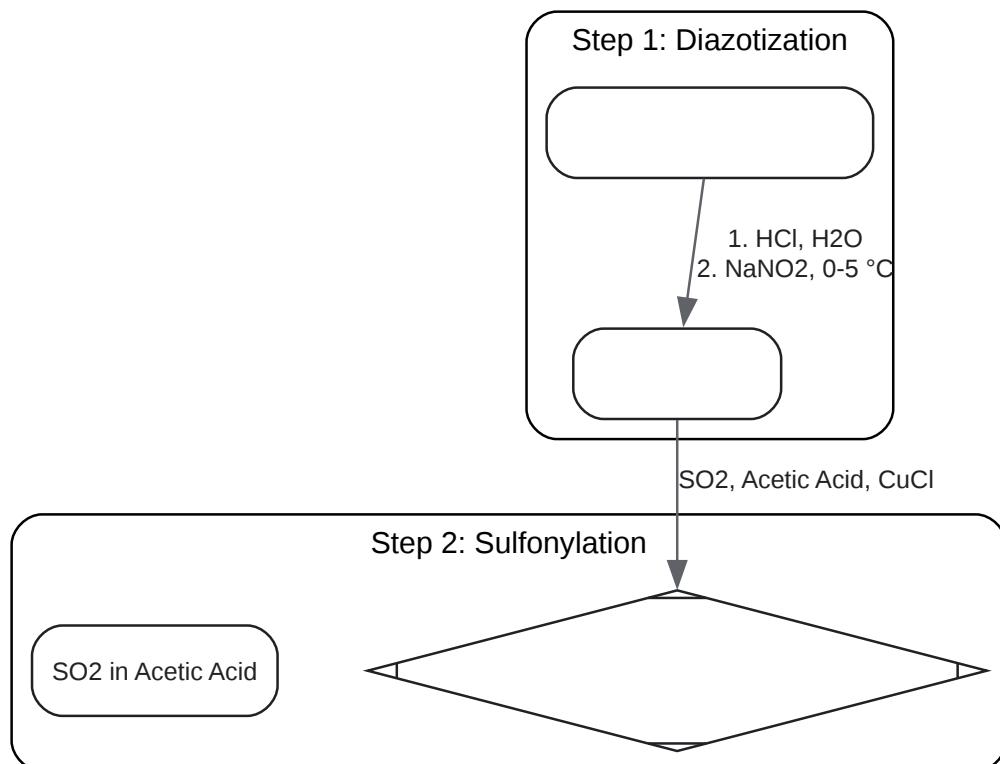
Synthesis of Sulfonamides from 2-Methoxy-5-methylbenzenesulfonyl Chloride

2-Methoxy-5-methylbenzenesulfonyl chloride can be readily reacted with primary or secondary amines to form the corresponding sulfonamides. The following is a general procedure.

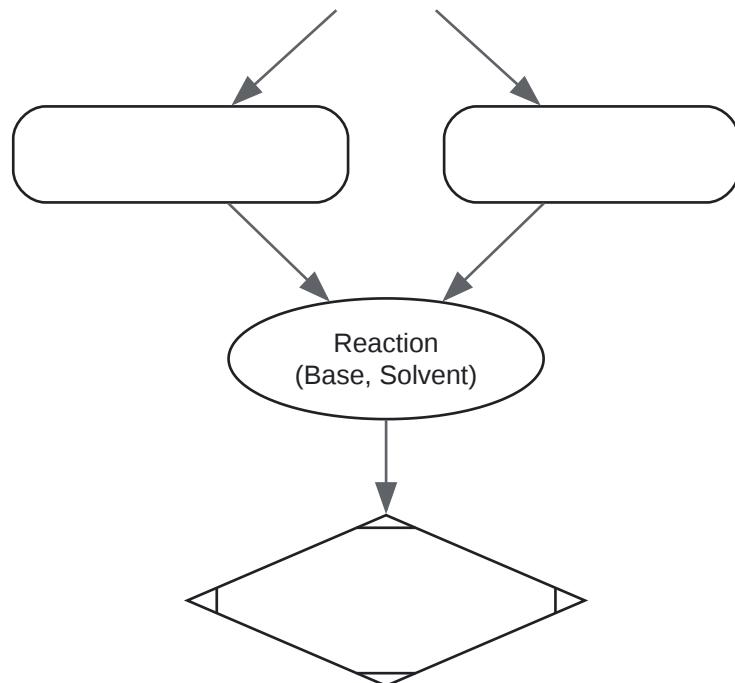
Materials:

- 2-Methoxy-5-methylbenzenesulfonyl chloride
- Primary or secondary amine

- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Pyridine, Triethylamine)
- 1M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)


Procedure:

- Dissolve the amine in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add the base (typically 1.1 to 1.5 equivalents) to the solution.
- In a separate flask, dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1 equivalent) in the same anhydrous solvent.
- Slowly add the sulfonyl chloride solution to the amine solution dropwise at room temperature.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude sulfonamide.
- The product can be further purified by recrystallization or column chromatography.


Mandatory Visualizations

Synthesis Workflow of 2-Methoxy-5-methylbenzenesulfonyl Chloride

Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride

General Sulfonamide Synthesis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-methoxy-5-methylbenzene-1-sulfonyl chloride | CymitQuimica cymitquimica.com
- 3. 2-methoxy-5-methylbenzenesulfonyl chloride | 88040-86-2 sigmaaldrich.com

- 4. 2-Methoxybenzenesulfonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-5-methylbenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345725#iupac-name-2-methoxy-5-methylbenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com